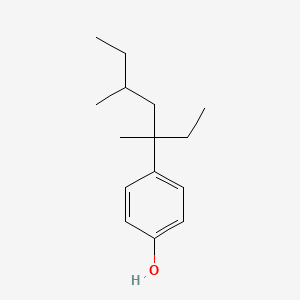

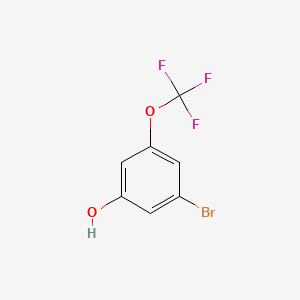

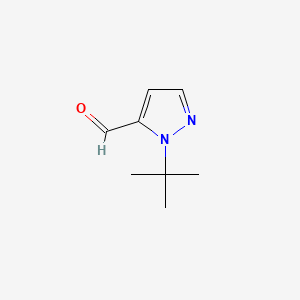

![molecular formula C13H16N2O2 B599012 Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-49-3](/img/structure/B599012.png)

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

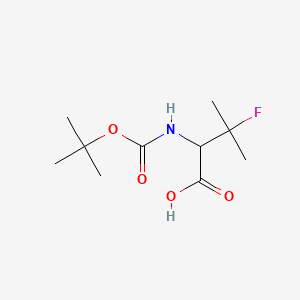

“Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate” is a derivative of 1H-benzo[d]imidazole . 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Molecular Structure Analysis

1H-benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-benzo[d]imidazole derivatives involve the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on the specific functional groups and alkyl chain lengths used in their synthesis . For example, one compound was obtained as a brown crystalline solid with a melting point of 230–231.7 °C .Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, are extensively utilized across various industries to inhibit oxidative reactions, thus extending the shelf life of products. Recent studies have identified the presence of SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, suggesting their widespread environmental distribution. Notably, these compounds and their transformation products have been detected in human tissues, highlighting potential human exposure through food intake, dust ingestion, and personal care products. SPAs have shown to potentially induce hepatic toxicity and possess endocrine-disrupting effects. The research underscores the need for future studies focused on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Medicinal Perspectives of Benzimidazole Derivatives

Benzimidazole and its derivatives, including Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, play a pivotal role in medicinal chemistry due to their extensive pharmacological properties. These compounds are integral to a myriad of therapeutic applications, ranging from antimicrobial, antiviral, and anti-cancer activities to anti-inflammatory, anti-hypertensive, and antioxidant effects. The versatility of the Mannich reaction in organic synthesis has facilitated the development of benzimidazole derivatives with enhanced therapeutic efficacy and lower toxicity. This research emphasizes the significance of benzimidazole derivatives in the pharmaceutical industry and outlines key synthesis methodologies for future drug development (Vasuki et al., 2021).

Therapeutic Potential of Benzimidazole Scaffold

The benzimidazole scaffold, characteristic of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, is a cornerstone in the discovery and development of new therapeutic agents. This scaffold's presence across a spectrum of biological agents underscores its critical role in addressing diverse pharmacological needs. Benzimidazole derivatives have been at the forefront of drug development, exhibiting a wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The therapeutic significance of these compounds is bolstered by their incorporation into drugs that continue to be a vibrant area of research in medicinal chemistry (Babbar et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-tert-butylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBVDJZSBYSXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682033 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate | |

CAS RN |

1199773-49-3 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)